1-(5-Methoxypyrimidin-2-yl)ethan-1-ol

Description

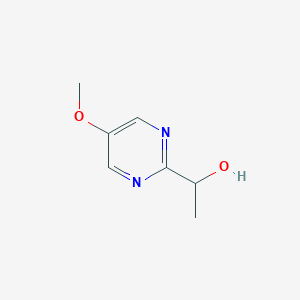

1-(5-Methoxypyrimidin-2-yl)ethan-1-ol is a heterocyclic alcohol featuring a pyrimidine ring substituted with a methoxy group at the 5-position and an ethanol moiety at the 2-position. Such compounds are frequently utilized as intermediates in pharmaceutical synthesis, leveraging their heterocyclic frameworks for bioactivity or further functionalization .

Properties

Molecular Formula |

C7H10N2O2 |

|---|---|

Molecular Weight |

154.17 g/mol |

IUPAC Name |

1-(5-methoxypyrimidin-2-yl)ethanol |

InChI |

InChI=1S/C7H10N2O2/c1-5(10)7-8-3-6(11-2)4-9-7/h3-5,10H,1-2H3 |

InChI Key |

BBCYXZLDGZEMFI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=NC=C(C=N1)OC)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine-Based Ethanol Derivatives

(1R)-1-(4-Methylpyrimidin-5-yl)ethan-1-ol (CAS 1704940-28-2)

- Structure: Methyl substituent at the pyrimidine 4-position; ethanol at the 5-position.

- Molecular Weight : 138.17 g/mol.

- Synthesis : Chiral synthesis routes yield enantiopure forms, with applications in asymmetric catalysis .

1-(4-Methyl-2-morpholinopyrimidin-5-yl)ethan-1-one

- Structure : Morpholine and methyl substituents on pyrimidine; ketone instead of alcohol.

- Synthesis : Prepared via nucleophilic substitution with morpholine, yielding 15% as a yellowish-brown oil .

- Reactivity : The ketone group offers distinct redox behavior, enabling reductions to alcohols (e.g., using Ru catalysts ), unlike the pre-existing alcohol moiety in the target compound.

Pyridine-Based Ethanol Derivatives

1-(Pyridin-2-yl)ethan-1-ol

- Structure: Ethanol substituent on pyridine’s 2-position.

- Synthesis : Hydrogenation of 2-acetylpyridine using Ni catalysts under mild conditions (room temperature, 24 h) .

- NMR Data : δ 1.46 (CH3), δ 4.13 (OH), δ 7.27–8.42 (aromatic protons) .

- Key Differences : Pyridine’s lower aromaticity compared to pyrimidine may enhance solubility in polar solvents.

1-(Pyridin-3-yl)ethan-1-ol

Other Heterocyclic Ethanol Derivatives

1-(Benzoxazol-2-yl)ethan-1-ol

- Structure: Benzoxazole ring with ethanol substituent.

- Stereochemical Studies : DFT calculations reveal transition states for kinetic resolution, highlighting steric and electronic influences on enantioselectivity .

- Reactivity : The benzoxazole ring’s electron-deficient nature may increase acidity of the hydroxyl group compared to pyrimidine derivatives.

1-(Thietan-2-yl)ethan-1-ol

Aromatic and Substituted Ethanol Derivatives

1-(Naphthalen-2-yl)ethan-1-ol

- Oxidation : Catalyzed by sodium copper chlorophyllin, yielding 66% ketone under optimized conditions .

- Comparison : The naphthalene group enhances hydrophobicity, reducing water solubility relative to heterocyclic analogs.

1-(p-Tolyl)ethan-1-ol

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.